molecular formula C9H9BrF2O2 B12984151 1-Bromo-4-(difluoromethyl)-2,5-dimethoxybenzene

1-Bromo-4-(difluoromethyl)-2,5-dimethoxybenzene

Cat. No.: B12984151
M. Wt: 267.07 g/mol
InChI Key: VOHZSUPJFSXFPY-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C9H9BrF2O2. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a difluoromethyl group attached to a benzene ring. It is a derivative of benzene and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(difluoromethyl)-2,5-dimethoxybenzene typically involves the bromination of 4-(difluoromethyl)-2,5-dimethoxybenzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(difluoromethyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2,5-dimethoxybenzene is utilized in several scientific research fields, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2,5-dimethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and difluoromethyl group can participate in halogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The methoxy groups can also contribute to the compound’s overall electronic and steric properties, affecting its reactivity and biological activity.

Comparison with Similar Compounds

    1-Bromo-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-Bromo-4-(methoxymethyl)benzene: Contains a methoxymethyl group instead of difluoromethyl.

    1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene: Similar but with additional fluorine atoms on the benzene ring.

Uniqueness: 1-Bromo-4-(difluoromethyl)-2,5-dimethoxybenzene is unique due to the combination of bromine, difluoromethyl, and methoxy groups, which impart distinct chemical and physical properties

Biological Activity

1-Bromo-4-(difluoromethyl)-2,5-dimethoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of bromine, difluoromethyl, and methoxy groups, contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8BrF2O2\text{C}_9\text{H}_8\text{BrF}_2\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom and difluoromethyl group enhance the compound's binding affinity, which can lead to either inhibition or activation of various biochemical pathways. The methoxy groups may also influence the compound's solubility and bioavailability, making it a candidate for pharmacological investigations.

Biological Activity Overview

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized this compound and evaluated its biological activity against specific cancer cell lines. The results indicated that the compound exhibited cytotoxic effects at certain concentrations, suggesting potential as an anticancer agent .
  • Fluorinated Compounds in Drug Development : A review highlighted the role of fluorinated compounds in enhancing the pharmacokinetic properties of drugs. The difluoromethyl group in this compound may improve metabolic stability and bioavailability compared to non-fluorinated analogs .
  • Environmental Impact Studies : Research into polychlorinated biphenyls (PCBs) has shown that structurally similar compounds can act as precursors for hydroxylated metabolites that are persistent environmental pollutants. Understanding the metabolism of this compound could provide insights into its environmental behavior and toxicity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-Bromo-3,5-dimethoxybenzeneBromine and two methoxy groupsModerate enzyme inhibition
1-Chloro-4-(difluoromethyl)-2,5-dimethoxybenzeneChlorine instead of brominePotential receptor binding
1-Bromo-4-(trifluoromethyl)-2,5-dimethoxybenzeneTrifluoromethyl groupEnhanced cytotoxicity

Properties

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.07 g/mol

IUPAC Name

1-bromo-4-(difluoromethyl)-2,5-dimethoxybenzene

InChI

InChI=1S/C9H9BrF2O2/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4,9H,1-2H3

InChI Key

VOHZSUPJFSXFPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(F)F)OC)Br

Origin of Product

United States

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